Benzyl (R)-2-((1S,2R)-3-ethoxy-1,2-dihydroxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate typically involves the protection of amino and hydroxyl groups using benzyloxycarbonyl (Cbz) groups. The N-benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with the target molecule in the presence of a mild base at room temperature . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of standard organic synthesis techniques, including protection and deprotection strategies, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Compounds with substituted benzyloxycarbonyl groups.
Scientific Research Applications
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection of amino and hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate involves the protection of amino and hydroxyl groups, which reduces the nucleophilicity of these groups and prevents unwanted side reactions during synthesis . The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional groups.
Comparison with Similar Compounds
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate is similar to other benzyloxycarbonyl-protected compounds, such as:
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate: Similar in structure but with different stereochemistry.
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxybutanoate: Similar in structure but with an additional carbon atom in the backbone.
The uniqueness of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C18H25NO6 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(1S,2R)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15+,16-/m1/s1 |
InChI Key |
JBZWZAYRGSPQQL-OWCLPIDISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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